molecular formula C13H17N3O2S B3818625 N-(1-isoxazol-3-ylethyl)-N-methyl-2-propyl-1,3-thiazole-4-carboxamide

N-(1-isoxazol-3-ylethyl)-N-methyl-2-propyl-1,3-thiazole-4-carboxamide

Cat. No. B3818625
M. Wt: 279.36 g/mol
InChI Key: HOAHLYVCYNHIQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isoxazol-3-ylethyl)-N-methyl-2-propyl-1,3-thiazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-(1-isoxazol-3-ylethyl)-N-methyl-2-propyl-1,3-thiazole-4-carboxamide is not fully understood. However, studies have shown that this compound can inhibit the activity of enzymes involved in cell proliferation and induce apoptosis in cancer cells. Additionally, it has been suggested that N-(1-isoxazol-3-ylethyl)-N-methyl-2-propyl-1,3-thiazole-4-carboxamide can modulate the activity of certain signaling pathways involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
N-(1-isoxazol-3-ylethyl)-N-methyl-2-propyl-1,3-thiazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of enzymes involved in cell proliferation, induce apoptosis in cancer cells, and modulate the activity of certain signaling pathways involved in inflammation and neurodegeneration. Additionally, N-(1-isoxazol-3-ylethyl)-N-methyl-2-propyl-1,3-thiazole-4-carboxamide has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-isoxazol-3-ylethyl)-N-methyl-2-propyl-1,3-thiazole-4-carboxamide in lab experiments is its potential applications in various fields of scientific research, including cancer treatment, neurodegenerative diseases, inflammation, and infectious diseases. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which can be beneficial in certain types of experiments. One limitation of using N-(1-isoxazol-3-ylethyl)-N-methyl-2-propyl-1,3-thiazole-4-carboxamide in lab experiments is the lack of understanding of its exact mechanism of action, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on N-(1-isoxazol-3-ylethyl)-N-methyl-2-propyl-1,3-thiazole-4-carboxamide. One area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-isoxazol-3-ylethyl)-N-methyl-2-propyl-1,3-thiazole-4-carboxamide and its potential applications in various fields of scientific research. Other future directions for research on this compound include investigating its potential as a therapeutic agent for various diseases and exploring its potential as a tool for studying cellular signaling pathways.

Scientific Research Applications

N-(1-isoxazol-3-ylethyl)-N-methyl-2-propyl-1,3-thiazole-4-carboxamide has been studied extensively for its potential applications in various fields of scientific research. One area of research where this compound has shown promise is in the field of cancer treatment. Studies have shown that N-(1-isoxazol-3-ylethyl)-N-methyl-2-propyl-1,3-thiazole-4-carboxamide can inhibit the growth of cancer cells and induce apoptosis in cancer cells. Other areas of research where this compound has shown potential include neurodegenerative diseases, inflammation, and infectious diseases.

properties

IUPAC Name

N-methyl-N-[1-(1,2-oxazol-3-yl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-4-5-12-14-11(8-19-12)13(17)16(3)9(2)10-6-7-18-15-10/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOAHLYVCYNHIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CS1)C(=O)N(C)C(C)C2=NOC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-isoxazol-3-ylethyl)-N-methyl-2-propyl-1,3-thiazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-isoxazol-3-ylethyl)-N-methyl-2-propyl-1,3-thiazole-4-carboxamide
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